甲基三十八烷基溴化铵

描述

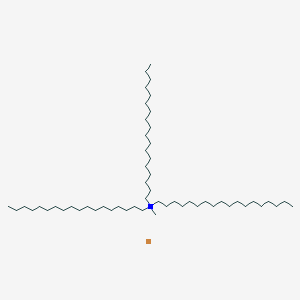

Methyltrioctadecylammonium bromide, also known as Trioctadecylmethylammonium bromide, is a quaternary ammonium salt . It has a linear formula of [CH3(CH2)17]3N(Br)CH3 and a molecular weight of 869.40 . It is generally used as a surfactant .

Synthesis Analysis

The synthesis of Methyltrioctadecylammonium bromide involves the formation of an organoclay with the trialkyl surfactant methyltrioctadecylammonium bromide .Physical And Chemical Properties Analysis

Methyltrioctadecylammonium bromide has a molecular weight of 869.4 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 51 rotatable bond count .科学研究应用

Chemical Synthesis

Methyltrioctadecylammonium bromide is used in chemical synthesis . Its linear formula is [CH3(CH2)17]3N(Br)CH3 . It’s a white to beige waxy powder .

Ionophore

Methyltrioctadecylammonium bromide is a long chain ionophore . Ionophores are lipid-soluble molecules that transport ions across a cell membrane .

Anion Exchange

This compound is used in anion exchange for perchlorate-selective membranes . Anion exchange is a process that selectively separates anions (negatively charged ions) based on their respective charges .

Sensing Material

Methyltrioctadecylammonium bromide is used as a sensing material with selectivity of chloride-selective polymeric membrane electrode . This means it can be used to detect the presence of chloride ions .

Organic Surfactant

It is used as an organic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .

Layered Chemical Sensors

Methyltrioctadecylammonium bromide is used as alkylammonium cations for the design of layered chemical sensors . These sensors can be used to detect the presence of specific chemicals .

Protein-Protein Interactions

This compound has been utilized to investigate protein-protein interactions . These interactions play a crucial role in predicting the structure and function of proteins in our body .

Ion Channels

Methyltrioctadecylammonium bromide is used to study ion channels . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells .

作用机制

Target of Action

Methyltrioctadecylammonium bromide, also referred to as MTOAB or MTODAB, is a quaternary ammonium salt . The primary target of Methyltrioctadecylammonium bromide is the cell surface . It forms a cationic lipid layer on the cell surface, acting as a protective barrier .

Mode of Action

The compound interacts with its target, the cell surface, by forming a cationic lipid layer . This lipid layer acts as a protective barrier, preventing the entry of foreign molecules into the cell . Furthermore, Methyltrioctadecylammonium bromide has the ability to interact with specific proteins on the cell surface, leading to the formation of complexes that can modulate the cell’s physiology .

Biochemical Pathways

It has been utilized to investigate protein-protein interactions, ion channels, and enzyme-substrate interactions . It contributes to studying the structure and functionality of cell membranes, including ion transport across them .

Result of Action

The result of Methyltrioctadecylammonium bromide’s action involves the formation of a protective cationic lipid layer on the cell surface . This layer prevents the entry of foreign molecules into the cell . It also interacts with specific proteins on the cell surface, forming complexes that can modulate the cell’s physiology .

安全和危害

属性

IUPAC Name |

methyl(trioctadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJZUZBJHDLPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H114BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584930 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltrioctadecylammonium bromide | |

CAS RN |

18262-86-7 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyltrioctadecylammonium bromide modify clay minerals and affect their adsorption capabilities?

A1: Methyltrioctadecylammonium bromide is a quaternary ammonium compound that acts as a cationic surfactant. It interacts with clay minerals like Na-montmorillonite (Na-Mt) through a cation exchange process. [] The positively charged Methyltrioctadecylammonium ions replace the sodium ions originally present in the clay interlayers. This exchange leads to an increase in the interlayer spacing and renders the clay organophilic, meaning it has a higher affinity for organic molecules. [] This modification significantly enhances the adsorption capacity of the clay for organic pollutants like p-nitrophenol. []

Q2: How does the structure of Methyltrioctadecylammonium bromide, specifically its three long alkyl chains, influence its interaction with p-nitrophenol?

A2: The presence of three long octadecyl chains in Methyltrioctadecylammonium bromide is crucial for its interaction with p-nitrophenol. These chains create a hydrophobic environment within the interlayer space of the organoclay. [] This hydrophobic environment promotes the partitioning of p-nitrophenol, which is also a hydrophobic molecule, from the aqueous solution into the organoclay interlayers. [] Research has shown that organoclays modified with Methyltrioctadecylammonium bromide, having three alkyl chains, exhibit higher adsorption efficiency for p-nitrophenol compared to those modified with surfactants possessing one or two alkyl chains. [] This highlights the importance of the three long alkyl chains in enhancing the hydrophobic interactions and consequently the adsorption capacity for p-nitrophenol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)